molecular formula C30H28F2O6S2 B1257929 Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Cat. No. B1257929
M. Wt: 586.7 g/mol
InChI Key: BAHMOGUQNNDZRT-UHFFFAOYSA-M
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Patent
US08062829B2

Procedure details

To 5.4 parts (35.6% purity) of the sodium salt of difluorosulfoacetic acid-4-oxo-1-adamantyl ester, a mixture of 16 parts of acetonitrile and 16 parts of ion-exchanged water was added. To the mixture, a solution of 1.7 parts of triphenylsulfonium chloride, 5 parts of acetonitrile, and 5 parts of ion-exchanged water was added. The resultant mixture was stirred for 15 hours, then concentrated, and extracted with 142 parts of chloroform. The organic layer was washed with ion-exchanged water, and the resulting organic layer was concentrated. The concentrate was washed with 24 parts of tert-butyl methyl ether, giving 1.7 parts of triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluromethanesulfonate (B1) in the form of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
difluorosulfoacetic acid-4-oxo-1-adamantyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[O:2]=[C:3]1[CH:10]2[CH2:11][C:6]3([O:13][C:14](=[O:22])[C:15]([F:21])([F:20])[S:16]([OH:19])(=[O:18])=[O:17])[CH2:7][CH:8]([CH2:12][CH:4]1[CH2:5]3)[CH2:9]2.[Cl-].[C:24]1([S+:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O.C(#N)C>[O:2]=[C:3]1[CH:10]2[CH2:11][C:6]3([O:13][C:14]([C:15]([F:21])([F:20])[S:16]([O-:19])(=[O:17])=[O:18])=[O:22])[CH2:7][CH:8]([CH2:12][CH:4]1[CH2:5]3)[CH2:9]2.[C:37]1([S+:30]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1 |f:2.3,6.7,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
difluorosulfoacetic acid-4-oxo-1-adamantyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2CC3(CC(CC1C3)C2)OC(C(S(=O)(=O)O)(F)F)=O
Name
16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 142 parts of chloroform
WASH
Type
WASH
Details
The organic layer was washed with ion-exchanged water
CONCENTRATION
Type
CONCENTRATION
Details
the resulting organic layer was concentrated
WASH
Type
WASH
Details
The concentrate was washed with 24 parts of tert-butyl methyl ether

Outcomes

Product
Name
Type
product
Smiles
O=C1C2CC3(CC(CC1C3)C2)OC(=O)C(S(=O)(=O)[O-])(F)F.C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.